2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)
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Overview
Description
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is an organic compound with the molecular formula C₈H₂₀N₂O₂. It is a polyfunctional molecule containing a tertiary amine and two hydroxyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the reaction of N,N-bis(2-hydroxyethyl)ethylenediamine with formaldehyde and formic acid .
Industrial Production Methods
Industrial production of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted amines or ethers.
Scientific Research Applications
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves its interaction with various molecular targets. The tertiary amine group can act as a nucleophile, participating in substitution reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules . The compound’s polyfunctional nature allows it to engage in multiple pathways, making it a versatile reagent in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the second hydroxyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups but has a different amine structure.
2-(Dimethylamino)ethoxyethanol: Similar in functionality but has an ether linkage instead of a direct hydroxyl group.
Uniqueness
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a tertiary amine and two hydroxyl groups, providing a balance of nucleophilicity and hydrogen bonding capability. This makes it particularly useful in a variety of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
3197-07-7 |
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Molecular Formula |
C8H20N2O2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O2/c1-9(2)3-4-10(5-7-11)6-8-12/h11-12H,3-8H2,1-2H3 |
InChI Key |
KOTHTSHIGYKYDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CCO)CCO |
Origin of Product |
United States |
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